4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(5-fluoro-2-methylanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCAOLXIXWMDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Based Bromination of Phenolic Precursors
A foundational approach involves the bromination of phenolic intermediates via diazotization. In a protocol adapted from US Patent 6,638,937, 6-amino-m-cresol undergoes diazotization with sodium nitrite and hydrobromic acid at temperatures below 10°C, followed by coupling with copper(I) bromide to yield brominated cresol derivatives. For the target compound, this method could be modified by starting with 5-fluoro-2-methylaniline. The diazonium salt intermediate is generated using nitrosyl sulfuric acid, followed by hydrolysis to produce 4-fluoro-2-methylphenol. Subsequent bromination with elemental bromine in dichloromethane/water at -10°C to 5°C achieves regioselective bromination at the para position relative to the hydroxyl group, yielding 2-bromo-4-fluoro-6-methylphenol in 94–95% yield.
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HBr, CuBr | <10°C | 20% |
| Bromination | Br₂, H₂O₂, CH₂Cl₂ | -10°C to 5°C | 94% |
Reductive Amination for Aminomethyl Group Introduction
The aminomethyl moiety is introduced via reductive amination, as demonstrated in ChemRxiv studies. Starting from 4-bromo-2,5-dichlorobenzoic acid, a Weinreb amide intermediate is formed using N,O-dimethylhydroxylamine and carbodiimide. Reduction with lithium aluminum hydride generates an aldehyde, which undergoes reductive amination with 5-fluoro-2-methylaniline in the presence of sodium cyanoborohydride. This step achieves C–N bond formation with stereochemical control, critical for biological activity.
Optimization Insights:
Cross-Coupling Strategies for Structural Elaboration
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. Suzuki-Miyaura coupling of 4-bromo-2-hydroxybenzaldehyde with 5-fluoro-2-methylphenylboronic acid installs the aryl ring, followed by reductive amination to attach the aminomethyl group. This method offers superior regioselectivity compared to electrophilic substitution but requires anhydrous conditions and rigorous exclusion of oxygen.
Catalyst Systems Compared:
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 78% |
| Pd(dba)₂/XPhos | XPhos | 85% |
Analytical and Purification Methodologies
Chromatographic Separation
Silica gel chromatography with hexanes/ethyl acetate (98:2) effectively isolates the target compound from diazotization byproducts. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients (0.1% formic acid) achieves >99% purity, as validated by gas chromatography-mass spectrometry (GC-MS).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, aromatic), 6.89 (s, 1H, NH), 4.32 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).
- IR : 3340 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N stretch).
Industrial-Scale Process Optimization
Solvent Recycling in Bromination
Patent CN111825531B highlights dichloromethane recovery via fractional distillation, reducing solvent waste by 70%. Bromine utilization is enhanced by dropwise addition coupled with hydrogen peroxide to regenerate HBr in situ, minimizing excess reagent use.
Continuous Flow Reductive Amination
Microreactor systems improve heat dissipation during exothermic imine formation, enabling a 50% reduction in reaction time compared to batch processes.
Competitive bromination at ortho vs. para positions remains a hurdle. Computational studies suggest electron-donating groups (e.g., -OH) direct electrophiles to the para position, but steric effects from the aminomethyl group may alter this preference.
Green Chemistry Innovations
Supercritical CO₂ as a reaction medium for bromination reduces organic solvent use by 90%, though yields currently lag behind conventional methods (68% vs. 94%).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several Schiff base derivatives, differing primarily in substituent patterns. Key analogues include:
Substituent Impact :
- Electron-Withdrawing Groups (Br, F) : Increase Lewis acidity, improving metal ion coordination (e.g., Cu²⁺, Zn²⁺) .
- Bulkier Groups (e.g., tert-butyl) : Reduce solubility in polar solvents but enhance stability in hydrophobic environments .
Metal Complexation Behavior
Compared to analogues, 4-bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol exhibits distinct metal-binding preferences:
- Cu²⁺ Selectivity : Similar to HL1 , but the 5-fluoro-2-methyl group may sterically hinder coordination with larger ions like Fe³⁺.
- Zn²⁺ Interaction: Less pronounced than in HL2 (a non-brominated analogue), suggesting bromine’s electron-withdrawing effect reduces Zn²⁺ affinity .
- Biological Compatibility : Zinc complexes of related brominated Schiff bases show lower acute toxicity but may affect liver enzymes at high doses .
Spectroscopic and Crystallographic Differences
- Fluorescence Quenching : The bromine atom enhances spin-orbit coupling, leading to stronger fluorescence quenching upon Cu²⁺ binding compared to chloro or methoxy analogues .
- Crystal Packing : The 5-fluoro-2-methyl group induces unique intermolecular interactions (e.g., C–H···F contacts), distinct from nitro or methoxy-substituted derivatives .
Biological Activity
4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol, also known by its CAS number 868256-59-1, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Characteristics
- Molecular Formula : C14H13BrFNO
- Molecular Weight : 310.16 g/mol
- CAS Number : 868256-59-1
Structure
The compound features a bromine atom and a fluorinated aromatic system, which are significant for its biological activity. The presence of the amino group and the phenolic structure contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing bromine and fluorine substituents have shown enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed an IC50 value comparable to established anticancer agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 15.0 | |
| U251 (glioblastoma) | 12.5 | |
| WM793 (melanoma) | 10.0 |
The mechanism of action for compounds like this compound is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that this compound interacts with proteins associated with apoptosis and cell cycle regulation.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. A study on structurally related phenolic compounds indicated that the presence of halogen atoms significantly enhances antibacterial efficacy.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Candida albicans | 100 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. The presence of specific functional groups, such as bromine and fluorine, has been linked to enhanced potency in both anticancer and antimicrobial assays.
Key Findings from SAR Studies
- Bromine Substitution : Enhances lipophilicity and cellular uptake.
- Fluorine Presence : Improves binding affinity to target proteins.
- Amino Group : Essential for biological activity due to its role in hydrogen bonding.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on aromatic proton signals (δ 6.5–7.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI or MALDI ionization can verify molecular weight (e.g., m/z 340.01 [M+H]). For fragmentation patterns, Q Exactive Orbitrap instruments provide precise tandem MS data .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. Orthorhombic systems (e.g., space group Pbca) with lattice parameters (e.g., a = 13.992 Å, b = 7.219 Å) are typical for brominated phenolic derivatives .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Multi-Step Synthesis :
Bromination : Start with 2-methylphenol derivatives; brominate using NBS (N-bromosuccinimide) in DCM under controlled temperatures (0–25°C).
Imine Formation : React the brominated phenol with 5-fluoro-2-methylaniline in ethanol under reflux (78°C) for 6–12 hours. Use molecular sieves to absorb water and drive the reaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
Advanced Research Questions
Q. How can reaction conditions be optimized for imine formation in the synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine. Add catalytic acetic acid (1–5 mol%) to protonate the amine and accelerate Schiff base formation.
- Temperature Control : Conduct reactions at 50–60°C to balance reaction rate and byproduct minimization. Higher temperatures (>80°C) may degrade the phenolic hydroxyl group.
- Monitoring : Employ in-situ FTIR to track the disappearance of the primary amine peak (~3300 cm) and emergence of the C=N stretch (~1640 cm) .
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -Br, -F) : Enhance stability and binding affinity to hydrophobic enzyme pockets. Fluorine at the para position increases metabolic resistance .
- Methylene Linker : Replace with sulfonamide or ester groups to alter solubility and membrane permeability.
- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels). IC values correlate with substitutions; e.g., bulky groups at the ortho position reduce activity due to steric hindrance .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., CYP450 enzymes). The bromine and fluorine atoms show strong van der Waals interactions in hydrophobic active sites.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, highlighting nucleophilic regions (e.g., phenolic -OH) for covalent bonding .
Q. How does crystallographic data inform polymorphism or co-crystal design?
- Methodological Answer :
- Polymorphism Screening : Use solvent evaporation (e.g., methanol/water) to isolate different crystal forms. Compare unit cell parameters (e.g., V = 3053.5 Å for orthorhombic systems) .
- Co-Crystallization : Co-form with succinic acid or caffeine to improve bioavailability. Analyze hydrogen-bonding networks (e.g., O-H···N interactions) via Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
